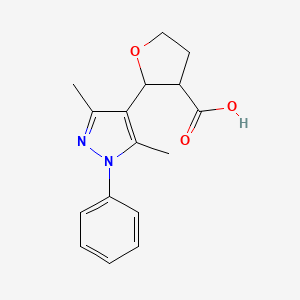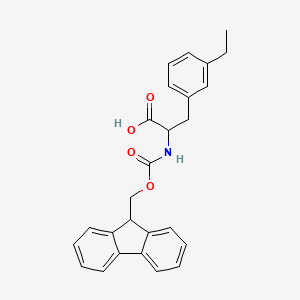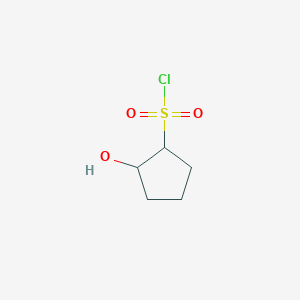
trans-Stilbene-alpha,beta-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Stilbene-alpha,beta-13C2: is a labeled compound of trans-stilbene, where the alpha and beta carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-stilbene-alpha,beta-13C2 typically involves the coupling of benzyl halides in the presence of a phosphine catalyst. The reaction proceeds smoothly with bases such as cesium fluoride and sodium hydride, yielding trans-stilbenes in good quantities . Another common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation to produce diphenylacetylene .
Industrial Production Methods: Industrial production of trans-stilbene and its derivatives often employs large-scale organic synthesis techniques, including the Wittig reaction, Mizoroki-Heck reaction, and Suzuki cross-coupling reaction . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: trans-Stilbene-alpha,beta-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene oxide.
Reduction: It can be reduced to form bibenzyl.
Substitution: It can undergo substitution reactions with halogens to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a solvent like dichloromethane.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Bibenzyl.
Substitution: Dihaloalkanes such as meso-stilbene dibromide.
Aplicaciones Científicas De Investigación
Chemistry: trans-Stilbene-alpha,beta-13C2 is used to study reaction mechanisms and pathways in organic chemistry. Its labeled carbon atoms allow for detailed analysis using NMR spectroscopy .
Biology and Medicine: In biological research, trans-stilbene and its derivatives are studied for their potential anticancer, antioxidant, and anti-inflammatory properties . The labeled compound helps in tracing metabolic pathways and understanding the bioavailability of stilbene derivatives .
Industry: In the industrial sector, trans-stilbene derivatives are used in the production of dyes, optical brighteners, and as intermediates in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of trans-stilbene-alpha,beta-13C2 involves its interaction with various molecular targets and pathways. For instance, resveratrol, a well-known stilbene derivative, exhibits its effects by modulating pathways related to oxidative stress, inflammation, and cell proliferation . The carbon-13 labeling allows researchers to track these interactions and understand the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Another stilbene derivative with anti-inflammatory properties.
Uniqueness: trans-Stilbene-alpha,beta-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving NMR spectroscopy. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with unlabeled compounds .
Propiedades
Fórmula molecular |
C14H12 |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
[(E)-2-phenyl(1,2-13C2)ethenyl]benzene |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1 |
Clave InChI |
PJANXHGTPQOBST-TYBRUWTQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)




![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)


